C-[3-(5'-(Trifluoromethyl)pyridin-2'-yl)-[1,2,4] oxadiazol-5-yl]-methylaminonium trifluoroacetate
Description
C-[3-(5'-(Trifluoromethyl)pyridin-2'-yl)-[1,2,4]oxadiazol-5-yl]-methylaminonium trifluoroacetate is a heterocyclic organic salt comprising a pyridinyl-oxadiazole core functionalized with a trifluoromethyl group and a methylaminonium cation paired with a trifluoroacetate counterion. The [1,2,4]oxadiazole ring, a five-membered heterocycle containing two nitrogen and one oxygen atom, is a key structural motif known for its metabolic stability and bioisosteric properties, often used in medicinal chemistry to mimic carboxylic acids or esters . The trifluoroacetate counterion contributes to solubility in polar organic solvents, a critical factor in formulation.
Properties
IUPAC Name |
2,2,2-trifluoroacetic acid;[3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O.C2HF3O2/c10-9(11,12)5-1-2-6(14-4-5)8-15-7(3-13)17-16-8;3-2(4,5)1(6)7/h1-2,4H,3,13H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMJJWDHVINRFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=NOC(=N2)CN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
C-[3-(5'-(Trifluoromethyl)pyridin-2'-yl)-[1,2,4]oxadiazol-5-yl]-methylaminonium trifluoroacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C11H8F6N4O3
- Molecular Weight : 358.20 g/mol
- CAS Number : 1208081-75-7
- Purity : Typically ≥ 95% .
The biological activity of this compound primarily revolves around its interaction with specific biological targets. The oxadiazole moiety is known for its ability to modulate various biological pathways, potentially acting as a ligand for receptors involved in inflammatory and neurodegenerative processes.
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit antimicrobial properties. A study demonstrated that similar oxadiazole compounds showed significant inhibitory effects against various bacterial strains, suggesting that C-[3-(5'-(Trifluoromethyl)pyridin-2'-yl)-[1,2,4]oxadiazol-5-yl]-methylaminonium trifluoroacetate may also possess similar properties .
Anticancer Properties
Research has shown that certain pyridine and oxadiazole derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. For instance, a related compound demonstrated the ability to inhibit cell proliferation in breast cancer cell lines through the activation of apoptotic pathways . The trifluoromethyl group is hypothesized to enhance the lipophilicity and metabolic stability of the compound, which may contribute to its efficacy.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of oxadiazole derivatives. A study highlighted that these compounds could reduce oxidative stress and inflammation in neuronal cells. This suggests that C-[3-(5'-(Trifluoromethyl)pyridin-2'-yl)-[1,2,4]oxadiazol-5-yl]-methylaminonium trifluoroacetate may have potential therapeutic applications in neurodegenerative diseases .
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Reduces oxidative stress |
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers evaluated the antimicrobial efficacy of various oxadiazole derivatives against E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL for compounds structurally similar to C-[3-(5'-(Trifluoromethyl)pyridin-2'-yl)-[1,2,4]oxadiazol-5-yl]-methylaminonium trifluoroacetate .
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted on MCF-7 breast cancer cells treated with different concentrations of related oxadiazole compounds. The findings revealed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity at micromolar concentrations .
Scientific Research Applications
Medicinal Chemistry
C-[3-(5'-(Trifluoromethyl)pyridin-2'-yl)-[1,2,4]oxadiazol-5-yl]-methylaminonium trifluoroacetate has been investigated for its pharmacological properties. Studies have shown that compounds containing oxadiazole derivatives exhibit antimicrobial and anti-inflammatory activities. The trifluoromethyl group may enhance the compound's metabolic stability and bioavailability.
Case Study: Antimicrobial Activity
A study conducted on similar oxadiazole derivatives demonstrated significant antimicrobial activity against various bacterial strains, suggesting that this compound could be a candidate for further development in antibiotic therapies.
Materials Science
The compound's unique structure allows for potential applications in materials science, particularly in the development of advanced polymers and coatings. The incorporation of trifluoromethyl groups can impart desirable properties such as water repellency and thermal stability.
Data Table: Properties of Related Materials
| Material Type | Property | Example Compound |
|---|---|---|
| Polymer Coatings | Water Repellency | Trifluoromethylated Polymers |
| Advanced Composites | Thermal Stability | Fluorinated Oxadiazole Derivatives |
Biochemical Research
In biochemical research, the compound can be utilized as a probe for studying enzyme interactions or as a substrate in various biochemical assays. The oxadiazole moiety can participate in hydrogen bonding and π-stacking interactions, making it suitable for studying protein-ligand interactions.
Case Study: Enzyme Interaction Studies
Research has indicated that similar compounds effectively inhibit specific enzymes involved in metabolic pathways, showcasing their potential as therapeutic agents.
Fluorescent Probes
The structural features of C-[3-(5'-(Trifluoromethyl)pyridin-2'-yl)-[1,2,4]oxadiazol-5-yl]-methylaminonium trifluoroacetate also lend themselves to applications as fluorescent probes in biological imaging. The ability to modify fluorescence properties through structural changes can facilitate the development of sensitive detection methods for biological molecules.
Comparison with Similar Compounds
Research Implications and Limitations
The tetrazole analog’s crystallographic data () and the widespread use of SHELX in small-molecule refinement () provide methodological frameworks for future studies. Limitations include the absence of specific solubility, melting point, or biological activity data for the target compound, necessitating further experimental validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
